2,3,5-Trifluoro-4-pyridinamine

概要

説明

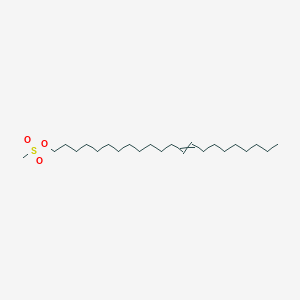

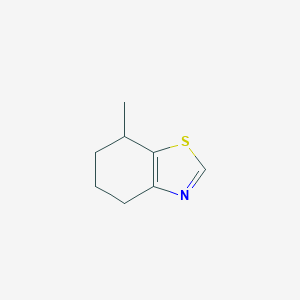

2,3,5-Trifluoro-4-pyridinamine is a chemical compound with the molecular formula C5H3F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of 2,3,5-Trifluoro-4-pyridinamine and similar fluorinated pyridines can be achieved through various methods . One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluoro-4-pyridinamine consists of a pyridine ring with three fluorine atoms and an amine group attached . The presence of fluorine atoms and the pyridine ring bestow many of the distinctive physical-chemical properties observed with this class of compounds .科学的研究の応用

Crop Protection (Agrochemicals)

Specific Scientific Field

Agrochemistry

2,3,5-TFPA

derivatives play a crucial role in protecting crops from pests. The first commercially successful derivative in this category is fluazifop-butyl , which contains the trifluoromethylpyridine motif. Since then, more than 20 new agrochemicals with similar structures have received ISO common names. These compounds are effective in controlling pests and enhancing crop yield.

Experimental Procedures

The synthesis of 2,3,5-TFPA derivatives involves direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring. The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a key intermediate. Vapor-phase reactions can further convert it to 2,5-CTF , which can then be transformed into 2,3,5-DCTF .

Results and Outcomes

The biological activities of these derivatives stem from the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety. Their effectiveness in pest control has made them valuable tools for sustainable agriculture. Expect ongoing research to uncover novel applications for 2,3,5-TFPA in crop protection.

Pharmaceutical Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of Application

Several 2,3,5-TFPA derivatives find use in the pharmaceutical industry. Five pharmaceutical products and two veterinary products containing the trifluoromethylpyridine moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials.

Experimental Procedures

The synthesis of pharmaceutical derivatives involves modifications of the 2,3,5-DCTF intermediate. Researchers explore various structural modifications to optimize drug properties, such as bioavailability, target specificity, and safety profiles.

Results and Outcomes

The unique properties of the trifluoromethyl group, combined with the pyridine scaffold, contribute to the efficacy of these pharmaceuticals. Ongoing investigations aim to discover additional therapeutic applications for 2,3,5-TFPA derivatives .

Safety And Hazards

When handling 2,3,5-Trifluoro-4-pyridinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

2,3,5-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXNVYOBTXUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372233 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluoro-4-pyridinamine | |

CAS RN |

105252-95-7 | |

| Record name | 2,3,5-trifluoro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)